molecular formula C18H14BrFN2OS B2419526 1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole CAS No. 1001786-09-9

1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2419526
CAS No.: 1001786-09-9
M. Wt: 405.29
InChI Key: IJLSFDGBRCQWSO-UHFFFAOYSA-N
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Description

1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound that features a pyrazole core substituted with bromophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of bromophenyl and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in structure but with chlorine substituents instead of bromine and fluorine.

    4-Iodobenzoic acid: Contains an iodine substituent and a carboxylic acid group.

Uniqueness

1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of bromophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(4-bromophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2OS/c1-11-17(24-16-9-7-15(20)8-10-16)12(2)22(21-11)18(23)13-3-5-14(19)6-4-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLSFDGBRCQWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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